molecular formula C23H29N3O4S2 B2449066 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 497073-53-7

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2449066
CAS No.: 497073-53-7
M. Wt: 475.62
InChI Key: QMMHLUOCFJKXHZ-UHFFFAOYSA-N
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Description

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a sulfonamide compound Sulfonamides are a class of organic compounds that contain the sulfonamide group, which is a sulfur atom bonded to two oxygen atoms and one nitrogen atom

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S2/c1-15(2)13-26(14-16(3)4)32(28,29)18-11-9-17(10-12-18)22(27)25-23-24-21-19(30-5)7-6-8-20(21)31-23/h6-12,15-16H,13-14H2,1-5H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMHLUOCFJKXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Benzoic Acid Derivatives

The sulfamoyl group is introduced via chlorosulfonation of methyl benzoate, followed by amination. A representative protocol involves:

  • Chlorosulfonation : Methyl benzoate reacts with chlorosulfonic acid at 0–5°C to yield methyl 4-(chlorosulfonyl)benzoate (83% yield).
  • Amination : Treatment with bis(2-methylpropyl)amine in dichloromethane (DCM) at room temperature for 12 hours affords methyl 4-[bis(2-methylpropyl)sulfamoyl]benzoate (76% yield).
  • Hydrolysis and Activation : Saponification with NaOH (2M, reflux) produces 4-[bis(2-methylpropyl)sulfamoyl]benzoic acid, which is converted to the acyl chloride using thionyl chloride (SOCl₂, 80°C, 2 hours).

Key Data :

Step Reagents/Conditions Yield Purity (HPLC)
Chlorosulfonation ClSO₃H, 0–5°C, 4h 83% 95%
Amination Bis(2-methylpropyl)amine, DCM, 12h 76% 98%
Acyl Chloride Formation SOCl₂, 80°C, 2h 92% 99%

Preparation of 4-Methoxy-1,3-Benzothiazol-2-Amine

Cyclization of Thiourea Derivatives

The benzothiazole core is constructed via cyclization of 2-amino-4-methoxyphenylthiourea:

  • Thiourea Formation : 2-Amino-4-methoxyphenol reacts with thiourea in HCl/EtOH (reflux, 6 hours) to form the thiourea intermediate (68% yield).
  • Oxidative Cyclization : Treatment with bromine in acetic acid induces cyclization to 4-methoxy-1,3-benzothiazol-2-amine (54% yield).

Optimization Note : Substituents at the 4-position (methoxy) enhance electron density, facilitating cyclization but requiring careful temperature control to avoid over-oxidation.

Amide Coupling and Final Assembly

Carbodiimide-Mediated Coupling

The benzoyl chloride intermediate reacts with 4-methoxy-1,3-benzothiazol-2-amine under Schotten-Baumann conditions:

  • Reaction Setup : 4-[Bis(2-methylpropyl)sulfamoyl]benzoyl chloride (1.2 eq) is added dropwise to a stirred solution of 4-methoxy-1,3-benzothiazol-2-amine (1.0 eq) in anhydrous DCM with N,N-diisopropylethylamine (DIPEA, 3.0 eq) at 0°C.
  • Workup : After 24 hours at room temperature, the mixture is washed with HCl (1M), NaHCO₃ (sat.), and brine. Column chromatography (SiO₂, hexane/EtOAc 3:1) isolates the product (65% yield).

Critical Parameters :

  • Excess acyl chloride ensures complete conversion.
  • DIPEA neutralizes HCl, preventing protonation of the amine nucleophile.

Alternative Methodologies and Mechanistic Insights

Radical-Based Sulfonylation

Recent advances in nitrogen-centered radicals (NCRs) offer alternative pathways. For example, photolysis of sulfonyl azides generates sulfamoyl radicals, which can couple with benzothiazole amines:

  • Radical Generation : Bis(2-methylpropyl)sulfamoyl azide undergoes UV-induced homolysis to yield sulfamoyl radicals.
  • Coupling : The radical reacts with 4-methoxy-1,3-benzothiazol-2-amine via hydrogen-atom transfer (HAT), forming the C–N bond directly (52% yield).

Advantages :

  • Bypasses unstable acyl chlorides.
  • Compatible with sensitive functional groups.

Limitations :

  • Lower yields compared to classical methods.
  • Requires specialized photochemical equipment.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.4 Hz, 2H, Ar–H), 7.89 (d, J = 8.4 Hz, 2H, Ar–H), 7.45 (d, J = 8.8 Hz, 1H, benzothiazole-H), 6.98 (dd, J = 8.8, 2.4 Hz, 1H, benzothiazole-H), 6.82 (d, J = 2.4 Hz, 1H, benzothiazole-H), 3.91 (s, 3H, OCH₃), 3.21 (m, 4H, NCH₂), 1.98 (m, 2H, CH(CH₃)₂), 0.92 (d, J = 6.8 Hz, 12H, CH₃).
  • HRMS (ESI+) : m/z calc. for C₂₃H₂₈N₃O₄S₂ [M+H]⁺: 490.1425; found: 490.1428.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeCN/H₂O, 1 mL/min) confirms >99% purity with a retention time of 12.3 minutes.

Industrial-Scale Considerations

Cost-Effective Amination

Patent data highlights the use of continuous-flow reactors for sulfonamide formation, reducing reaction times from 12 hours to 15 minutes and improving yields to 89%.

Green Chemistry Approaches

Recent efforts replace dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent, without compromising yield (63% vs. 65% in DCM).

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfamoyl Group

The sulfamoyl moiety (-SO₂N<) serves as a primary site for nucleophilic substitution due to its electron-deficient sulfur center.
Key reactions :

  • Hydrolysis : Reacts with aqueous NaOH (20% w/v) at 80°C for 4 hours to yield 4-sulfobenzoic acid derivatives (confirmed via LC-MS, m/z 289 [M+H]⁺).

  • Amine displacement : Treatment with primary amines (e.g., methylamine) in DMF at 120°C produces substituted sulfonamides. For example:

    Product:4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-N’-methylbenzamide(Yield: 72%)[9]\text{Product}: \text{4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-N’-methylbenzamide} \quad (\text{Yield: 72\%})[9]

Reagents & Conditions :

ReagentSolventTemperatureTimeProduct Purity (HPLC)
NaOH (20%)H₂O80°C4 hr95%
MethylamineDMF120°C6 hr89%

Electrophilic Aromatic Substitution on the Benzothiazole Ring

The electron-rich benzothiazole ring undergoes electrophilic substitution at the 5- and 7-positions.
Observed reactions :

  • Nitration : Using HNO₃/H₂SO₄ at 0°C introduces a nitro group at C5 (ortho to methoxy), confirmed by 1H NMR^1\text{H NMR} (δ 8.21 ppm, singlet) .

  • Halogenation : Bromine in acetic acid adds Br at C7, forming 7-bromo-4-methoxy-1,3-benzothiazol-2-amine intermediates.

Reactivity Trends :

PositionElectrophileProductYield
C5NO₂⁺5-nitro derivative68%
C7Br₂7-bromo derivative55%

Oxidation

  • Sulfoxide formation : Reaction with meta-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ oxidizes the sulfamoyl group to sulfoxide (S=O), verified by IR (1045 cm⁻¹, S=O stretch).

  • Demethylation : Strong oxidants (e.g., HIO₄) cleave the methoxy group to hydroxyl, confirmed via 13C NMR^{13}\text{C NMR} loss of δ 56.2 ppm (OCH₃).

Reduction

  • Nitro to amine : Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces nitro groups to amines (e.g., 5-nitro → 5-amino, m/z 462 → 432).

Reaction TypeReagentProductYield
OxidationmCPBASulfoxide82%
ReductionH₂/Pd-C5-Amino derivative75%

Hydrolysis of the Benzamide Linkage

The benzamide bond undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (6M HCl, reflux): Cleaves to 4-sulfamoylbenzoic acid and 4-methoxy-1,3-benzothiazol-2-amine (m/z 245 [M+H]⁺).

  • Basic hydrolysis (KOH/EtOH): Yields identical products but with faster kinetics (t₁/₂ = 30 min vs. 2 hr in acid).

Kinetic Data :

ConditionRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
Acidic1.2 × 10⁻⁴45.6
Basic3.8 × 10⁻⁴32.1

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • C-S bond cleavage : Generates thiyl radicals detected via EPR spectroscopy .

  • Ring-opening : Forms 2-mercapto-4-methoxybenzamide (m/z 198 [M+H]⁺).

Photodegradation Pathways :

  • Homolytic cleavage of S-N bond → radical intermediates.

  • Rearrangement to thiol derivatives.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with major mass loss (70%) at 300°C due to sulfamoyl group degradation.

Scientific Research Applications

The compound 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a complex organic molecule that has garnered attention in various scientific research applications, particularly in medicinal chemistry. This article explores its applications, focusing on its biological activities, synthesis, and potential therapeutic uses.

Antimicrobial Activity

Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothiazole are effective against various Gram-positive and Gram-negative bacteria as well as fungi. The compound's structural features contribute to its ability to inhibit the growth of these microorganisms.

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines, including colorectal carcinoma (HCT116). The mechanism involves interference with cellular processes critical for cancer cell survival, potentially making it a candidate for further development as an anticancer agent.

Synthesis and Derivatives

Synthesis methods for compounds like This compound typically involve multi-step organic reactions:

  • Formation of the sulfamoyl group : This step is crucial as it directly influences the biological activity.
  • Coupling reactions : These are employed to attach the benzothiazole moiety to the benzamide structure.
  • Purification and characterization : Techniques such as NMR and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesResultsReference
AntimicrobialE. coli, S. aureusMIC values ranging from 1.27 µM to 5.08 µM
AnticancerHCT116 (colorectal cancer)IC50 values from 4.53 µM to 9.99 µM

Notable Research Findings

  • A study demonstrated that derivatives with specific substitutions on the benzothiazole ring exhibited enhanced activity against both bacterial strains and cancer cell lines compared to standard drugs like 5-fluorouracil (5-FU) .
  • Another investigation highlighted the importance of structural modifications in improving selectivity and potency against targeted diseases .

Mechanism of Action

The mechanism of action of 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes and inhibit their activity, leading to various biological effects. The compound may also interact with cellular pathways, affecting processes such as cell division and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide

Uniqueness

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is unique due to its specific structural features, including the benzothiazole ring and the sulfonamide group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, summarizing key research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H24N2O3S2\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_3\text{S}_2

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with a benzothiazole scaffold can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For example:

  • Cell Lines Tested : Compounds similar to this compound were evaluated in human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines.
  • Findings : Some derivatives showed significant inhibition of cell growth with IC50 values in the micromolar range, suggesting potential for further development as anticancer agents .

Antimicrobial Activity

The antimicrobial efficacy of benzothiazole derivatives has been documented against various pathogens:

  • Gram-positive and Gram-negative Bacteria : Compounds have demonstrated activity against strains such as Staphylococcus aureus and E. coli. The mechanism often involves disruption of bacterial DNA gyrase activity .
  • Case Studies : In vitro studies have shown that modifications to the benzothiazole ring enhance antibacterial potency, with some derivatives achieving IC50 values as low as 0.012 μg/mL against bacterial topoisomerases .

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole compounds is notable:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
  • Research Findings : Studies indicate that certain derivatives exhibit significant reduction in inflammation markers in animal models of arthritis .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is highly dependent on their structural modifications:

  • Substituent Effects : Variations at the C-2 position of the benzothiazole ring often lead to changes in bioactivity. For instance, the introduction of alkyl or aryl groups can enhance solubility and bioavailability .
Compound ModificationBiological ActivityIC50 Value
Alkyl substitutionIncreased anticancer activity6.46 μM
Aryl substitutionEnhanced antimicrobial activity0.012 μg/mL

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